molecular formula C16H14ClNO2S B12188879 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone

2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone

Cat. No.: B12188879
M. Wt: 319.8 g/mol
InChI Key: HQRJRVWVPQUNOV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone is a heterocyclic compound featuring a benzothiazine core fused with a 4-chlorophenoxy-substituted ethanone moiety. Its molecular formula is C₁₆H₁₃ClNO₂S, with a molecular weight of 318.5 g/mol. This compound is of interest in medicinal chemistry due to structural similarities to bioactive benzothiazine derivatives, which are explored for antimicrobial, anticancer, and central nervous system activities .

Properties

Molecular Formula

C16H14ClNO2S

Molecular Weight

319.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone

InChI

InChI=1S/C16H14ClNO2S/c17-12-5-7-13(8-6-12)20-11-16(19)18-9-10-21-15-4-2-1-3-14(15)18/h1-8H,9-11H2

InChI Key

HQRJRVWVPQUNOV-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone typically involves the following steps:

  • Formation of the Chlorophenoxy Intermediate: : The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. This reaction yields 4-chlorophenoxyacetic acid ethyl ester.

  • Cyclization to Benzothiazine: : The next step involves the cyclization of the intermediate with 2-aminothiophenol under acidic conditions to form the benzothiazine ring. This reaction is typically carried out in the presence of a dehydrating agent like polyphosphoric acid.

  • Formation of the Final Product: : The final step involves the condensation of the benzothiazine intermediate with 4-chlorophenoxyacetyl chloride in the presence of a base like triethylamine. This reaction yields 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzothiazine derivatives.

  • Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiazine derivatives

    Substitution: Substituted chlorophenoxy derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazine compounds exhibit notable anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar benzothiazine derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The presence of the chlorophenoxy group may enhance its interaction with microbial cell membranes, leading to increased efficacy .

Anti-inflammatory Effects

Some studies suggest that compounds with similar structural features possess anti-inflammatory properties. This could be beneficial in treating conditions such as arthritis or inflammatory bowel disease . The mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Studies

Study ReferenceFocus AreaFindings
Bunce et al. (2024)Anticancer ActivityIdentified that benzothiazine derivatives can effectively inhibit tumor growth in vitro and in vivo models .
Patent WO2012035423A1Synthesis & ApplicationsDiscussed the synthesis of bicyclic heterocycles and their potential as anticancer agents .
Research Article on Antimicrobial ActivityMicrobial EfficacyDemonstrated that the compound exhibits significant inhibition against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₆H₁₃ClNO₂S 318.5 4-Chlorophenoxy, benzothiazin-4-yl
1-(6-Amino-benzothiazin-4-yl)ethanone C₁₀H₁₂N₂OS 208.28 6-Amino, benzothiazin-4-yl
K788-1045 C₂₈H₂₆N₂O₄S 486.59 Benzodioxin, methylidenebenzothiazine
Key Observations:
  • Substituent Effects: The 4-chlorophenoxy group in the target compound increases lipophilicity compared to the 6-amino substituent in the analog from , which may enhance solubility due to the amino group's polarity.
  • Molecular Weight: The target compound (318.5 g/mol) is intermediate in size between the smaller amino-substituted analog (208.28 g/mol) and the larger K788-1045 (486.59 g/mol). This positions it within the "drug-like" molecular weight range (200–500 g/mol), favoring oral bioavailability compared to K788-1045 .

Conformational and Crystallographic Analysis

  • Benzothiazine Ring Puckering :
    The 2,3-dihydro-4H-1,4-benzothiazine ring in the target compound likely adopts a puckered conformation , as quantified by Cremer-Pople parameters. Similar heterocycles, such as benzodioxin in K788-1045, exhibit planar or slightly puckered geometries depending on substitution patterns .

  • Crystallographic Tools: Structural elucidation of benzothiazine derivatives often employs software like SHELXL for refinement and WinGX/ORTEP for visualization. For example, the crystal structure of 1-(6-amino-benzothiazin-4-yl)ethanone could be resolved using these tools, revealing bond angles and torsional strain critical for activity .

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone is C16H15ClN2O3SC_{16}H_{15}ClN_{2}O_{3}S. Its structure features a chlorophenoxy group linked to a benzothiazine moiety, which is known for contributing to various biological activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against multiple cancer cell lines. A study highlighted that thiazole-integrated compounds demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)Reference
Compound 9A-4311.61 ± 1.92
Compound 10HT291.98 ± 1.22

Antimicrobial Activity

The antimicrobial potential of benzothiazine derivatives has been documented in various studies. For example, compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that electron-donating groups enhance antibacterial activity .

Anticonvulsant Properties

In addition to antitumor and antimicrobial activities, some thiazole-containing compounds have demonstrated anticonvulsant effects. The mechanism of action typically involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity .

The biological activity of 2-(4-chlorophenoxy)-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethanone may be attributed to several mechanisms:

  • Inhibition of Protein Targets : Many thiazole derivatives interact with specific proteins involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Enzyme Activity : Compounds similar to the target molecule can inhibit enzymes critical for tumor growth and survival.

Study on Antitumor Activity

A recent study investigated the effects of a series of thiazole derivatives on cancer cell lines. Among them, one compound exhibited a remarkable reduction in viability across various lines including A-431 and HT29, with IC50 values significantly lower than those observed with traditional chemotherapeutics .

Study on Antimicrobial Efficacy

Another research effort focused on the synthesis and evaluation of thiazole derivatives for antimicrobial activity. The results demonstrated that several synthesized compounds showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the phenyl ring could enhance efficacy .

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